5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol
Overview
Description
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol is a natural organic compound extracted from the roots of Salvia przewalskii, a plant endemic to northwest China. It is a white solid with a special aroma and is widely used in traditional Chinese medicine. This compound exhibits a variety of pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects. It is often used to treat cardiovascular diseases, diabetes, leukemia, and other ailments .
Preparation Methods
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol can be prepared through both natural extraction and synthetic routes. The natural extraction involves distillation and extraction processes from the roots of Salvia przewalskii. The extraction solution containing active ingredients is obtained through distillation, followed by separation and purification using solvents like ether or ester to obtain pure this compound .
The synthetic route for this compound B, a derivative, involves a 15-step process starting from commercially available 4,4-dimethyl-2-cyclohexenone. Key steps include an intramolecular nucleophilic acyl substitution (INAS) reaction, intramolecular aldol condensation, and lactonization to form the unique fused tetracyclic skeleton .
Chemical Reactions Analysis
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ortho-quinone-type icetexane diterpenoids.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include different derivatives of this compound with varying biological activities .
Scientific Research Applications
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound exhibits cytotoxic and antiviral activities, making it a valuable compound for biological studies.
Industry: This compound is used in the development of pharmaceuticals and traditional Chinese medicine formulations
Mechanism of Action
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol exerts its effects through various molecular targets and pathways. It inhibits apoptosis, oxidative stress, and collagen deposition, primarily via the TGF-β1 pathway. This mechanism is crucial in its therapeutic effects on pulmonary fibrosis and other diseases .
Comparison with Similar Compounds
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol is unique among diterpenoids due to its specific structure and pharmacological activities. Similar compounds include:
This compound E: An ortho-quinone-type icetexane diterpenoid with an 11,12-dioxoicetexane skeleton.
This compound F: An abietane dinorditerpenoid.
This compound G: A 7,20-epoxyabietane diterpenoid.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXIVZRYHFCBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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